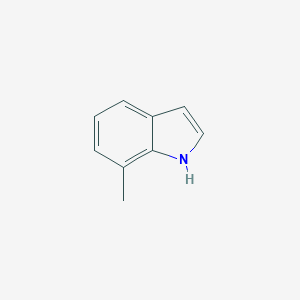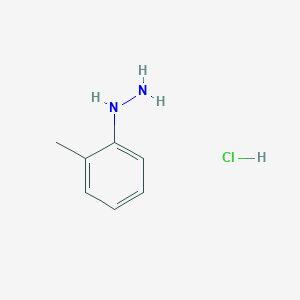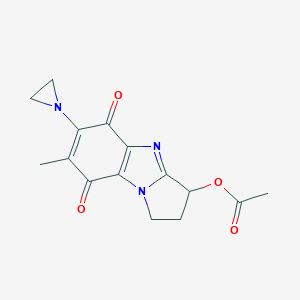
7-Methylindole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Methylindole and its derivatives has been explored through various methods. A unique, regioselective 7-methylation reaction was discovered during the reductive 3-alkylation of isatin, highlighting a synthetic method for preparing 3-alkyl-7-methyloxindoles (Volk, Kapiller-Dezsőfi, & Simig, 2006). Another approach involves the synthesis of 3-formylindole-7-carboxylic acid from 3-methyl-2-nitrobenzoic acid, showcasing the versatility of this compound synthesis (Yu-hua, 2006).
Molecular Structure Analysis
The molecular structure of this compound exhibits whole molecule disorder, as demonstrated in the crystal structures of 7-chloroindole and this compound. This disorder is indicative of the complexity and flexibility of indole derivatives (Tanski, 2018).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, showcasing its reactivity and potential as a precursor for various organic compounds. For example, the reaction of 2-methylindole with nitrosobenzenes in the presence of monochloroacetic acid affords compounds characterized by the formation of carbon–nitrogen bonds, highlighting the electrophilic character and oxidative power of nitrogen in activated nitrosobenzenes (Cardellini et al., 1994).
Physical Properties Analysis
The study of this compound's physical properties, such as its crystal structure, provides insights into its behavior in solid-state form. The crystal structures of this compound derivatives, like 7-methoxy-1H-indazole, show intermolecular hydrogen-bonding interactions that are crucial for understanding the compound's physical properties and its inhibitor activity against certain enzymes (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with various reagents and participation in multiple chemical reactions, are of significant interest. Its use as an indicative nucleophile for developing a three-component reaction of aldehyde with two different nucleophiles illustrates the compound's versatility and potential for the synthesis of complex organic molecules (Jiang, Pan, Li, & Gu, 2014).
Applications De Recherche Scientifique
Human Aryl Hydrocarbon Receptor Ligands : 7-Methylindole has been identified as an effective agonist or antagonist for the human aryl hydrocarbon receptor (AhR). Agonists like 7-MeO-indole showed substantial activation of AhR, leading to nuclear translocation and binding to gene promoters. Antagonists, on the other hand, inhibited AhR activity. These findings highlight the importance of indole structures in modulating nuclear receptors and provide a basis for evaluating indole compounds as ligands (Štěpánková et al., 2018).
Thermolysis of Polyazapentadienes : Research into the thermolysis of polyazapentadienes showed that this compound is a principal cyclised product. The formation of this compound occurs via the competitive decomposition of the spirodienyl radical, shedding light on the process of heterocyclic system formation in chemical reactions (McNab, 1984).
Synthesis of Indoles and Tryptophan : The synthesis of this compound from various starting materials and its conversion to corresponding tryptophans has been studied. These synthetic pathways provide valuable insights for the production of specialized indole derivatives and tryptophan, which have applications in pharmaceuticals and organic chemistry (Hoffmann et al., 1965).
Crystal Structures of 7-Methyl Indole : Studies on the crystal structures of this compound have revealed whole-molecule disorder, contributing to the understanding of its physical properties and potential applications in materials science (Tanski, 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWPHCDTOLQQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239374 | |
| Record name | 7-Methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Very faintly beige fine plates; [Sigma-Aldrich MSDS] | |
| Record name | 7-Methylindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00603 [mmHg] | |
| Record name | 7-Methylindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
933-67-5 | |
| Record name | 7-Methylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z1E6HIT9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 7-Methylindole can be metabolized to 7-Methyltryptophan. This metabolite inhibits anthranilate synthetase, a key enzyme in the tryptophan biosynthetic pathway. [, , ] This inhibition leads to a decrease in the concentration of endogenous tryptophan, ultimately causing derepression of the tryptophan operon in bacteria like Escherichia coli. [, , ]
ANone: Unlike 5- or 6-Methyltryptophan, research suggests that 7-Methyltryptophan does not function as an active corepressor in the tryptophan operon. []
ANone: Yes, tyrosine can reverse the derepression caused by this compound or its precursor, 3-Methylanthranilic acid. This is because tyrosine increases the availability of chorismic acid, which competes with 7-Methyltryptophan for binding to anthranilate synthetase. []
ANone: this compound, alongside other indole derivatives, can interfere with the quorum sensing (QS) system of Serratia marcescens. [] This interference leads to the suppression of various virulence factors, including prodigiosin production, biofilm formation, and motility. []
ANone: The molecular formula of this compound is C9H9N, and its molecular weight is 131.17 g/mol. []
ANone: While specific spectroscopic data isn't provided in the excerpts, this compound, like other indoles, exhibits characteristic UV absorbance and fluorescence properties. Additionally, nuclear quadrupole coupling constants derived from rotational spectroscopy provide insight into the electronic environment around the nitrogen atom. []
ANone: The provided excerpts primarily focus on the biological activity and chemical synthesis of this compound. Information about its material compatibility and stability is not discussed in these papers.
ANone: Yes, computational chemistry studies using density functional theory at the ωB97XD/6-311++G(d,p) level have been conducted to calculate the barrier to internal rotation for the methyl group in this compound and other methylated indoles. [] These calculations show good agreement with experimentally determined values obtained from high-resolution rotational spectroscopy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)










